![molecular formula C16H21N5O2 B5813835 4-[[4,6-Bis(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy]benzaldehyde](/img/structure/B5813835.png)
4-[[4,6-Bis(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy]benzaldehyde
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Overview
Description
4-[[4,6-Bis(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy]benzaldehyde is a complex organic compound that features a triazine ring substituted with isopropylamino groups and a benzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4,6-Bis(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy]benzaldehyde typically involves the following steps:
Formation of the Triazine Ring: The triazine ring is synthesized by reacting cyanuric chloride with isopropylamine under controlled conditions. This reaction typically requires a base such as sodium carbonate to neutralize the hydrochloric acid formed during the reaction.
Attachment of the Benzaldehyde Moiety: The benzaldehyde group is introduced through a nucleophilic substitution reaction where the triazine intermediate reacts with 4-hydroxybenzaldehyde. This step often requires a catalyst and an appropriate solvent to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[[4,6-Bis(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the isopropylamino groups can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-[[4,6-Bis(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy]benzoic acid.
Reduction: 4-[[4,6-Bis(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy]benzyl alcohol.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
4-[[4,6-Bis(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy]benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer and infectious diseases.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and nanomaterials.
Agrochemicals: It is investigated for its potential as a herbicide or pesticide due to its ability to interfere with specific biological pathways in plants and pests.
Mechanism of Action
The mechanism of action of 4-[[4,6-Bis(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy]benzaldehyde involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors critical for the survival of cancer cells or pathogens. The triazine ring and benzaldehyde moiety play crucial roles in binding to these targets and disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
- 4-[[4,6-Bis(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy]benzoic acid
- 4-[[4,6-Bis(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy]benzyl alcohol
- 4-[[4,6-Bis(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy]benzylamine
Uniqueness
4-[[4,6-Bis(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy]benzaldehyde is unique due to its specific combination of a triazine ring and a benzaldehyde moiety. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications that similar compounds may not be able to achieve.
Properties
IUPAC Name |
4-[[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c1-10(2)17-14-19-15(18-11(3)4)21-16(20-14)23-13-7-5-12(9-22)6-8-13/h5-11H,1-4H3,(H2,17,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKASHSXZJAMPHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC(=NC(=N1)OC2=CC=C(C=C2)C=O)NC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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